6-Fluoro-8-methylchroman-4-amine
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Overview
Description
6-Fluoro-8-methylchroman-4-amine: is an organic compound with the molecular formula C10H12FNO . It is a derivative of chroman, featuring a fluorine atom at the 6th position and a methyl group at the 8th position on the chroman ring, with an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methylchroman-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Fluoro-8-methylchroman-4-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
Chemistry: 6-Fluoro-8-methylchroman-4-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
6-Fluoro-8-methylchroman-4-one: A ketone derivative with similar structural features but different reactivity and applications.
8-Methylchroman-4-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluoro-4-chromanone:
Uniqueness: 6-Fluoro-8-methylchroman-4-amine is unique due to the presence of both the fluorine atom and the amine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYPVZGJJRSKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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